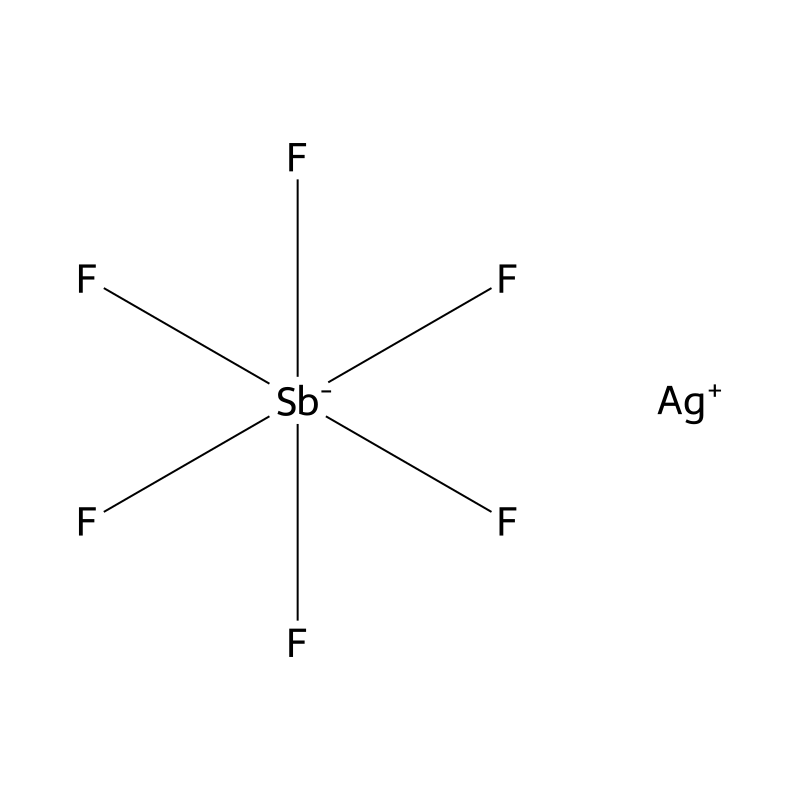

Silver hexafluoroantimonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Reactions

Silver hexafluoroantimonate serves as a powerful Lewis acid catalyst, meaning it accepts electron pairs from reaction partners. This characteristic makes it valuable in various organic transformations, including:

- Epoxide opening reactions: In this reaction, a closed-ring molecule (epoxide) is broken open by a nucleophile using AgSbF6 as a catalyst.

- Sulfenylation reactions: These reactions involve introducing a sulfenyl group (S-X) into a molecule, often mediated by AgSbF6.

Synthesis of Novel Materials

Due to its ability to form stable cation radical salts, silver hexafluoroantimonate finds use in the synthesis of:

- Coordination networks: These are extended structures formed by linking metal ions with organic ligands. Silver hexafluoroantimonate is used to prepare silver 3,3′-dicyanodiphenylacetylene coordination networks, which are being studied to understand how ligand modification influences network structures. This knowledge is crucial for designing novel materials with tailored properties.

Silver hexafluoroantimonate is an inorganic compound with the chemical formula AgSbF₆. It appears as a white to light gray powder or crystalline solid and is recognized for its high purity, typically exceeding 97%. This compound is slightly soluble in water and has garnered attention in various chemical applications due to its unique properties, particularly as a catalyst in organic reactions .

Silver hexafluoroantimonate is considered a hazardous material []. It can be irritating to the skin, eyes, and respiratory system upon contact or inhalation. Due to the presence of fluorine, it can react with moisture to release toxic hydrogen fluoride gas.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling silver hexafluoroantimonate [].

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Store in a cool, dry place in a tightly sealed container [].

- Direct α-Alkylation of Ketones: In this reaction, silver hexafluoroantimonate activates ketones by converting them into enol ethers, which subsequently undergo alkylation .

- Epoxide Opening Reactions: The compound acts as an acidic catalyst, promoting the opening of epoxides to yield various products .

- C–H Activation: Silver hexafluoroantimonate plays a significant role as an additive in transition-metal-catalyzed C–H activation processes, enhancing the efficiency of these transformations .

The synthesis of silver hexafluoroantimonate can be achieved through various methods. A common approach involves the reaction of silver nitrate with antimony pentafluoride under controlled conditions. This method allows for the formation of silver hexafluoroantimonate with relatively mild reaction conditions compared to traditional methods .

General Synthesis Steps:- Reactants Preparation: Obtain silver nitrate and antimony pentafluoride.

- Reaction: Mix the reactants under inert atmosphere conditions to prevent moisture interference.

- Isolation: Filter the resulting precipitate and wash with suitable solvents to purify the product.

Silver hexafluoroantimonate is primarily utilized in organic synthesis as a catalyst. Its applications include:

- Catalyzing alkylation reactions for the formation of complex organic molecules.

- Serving as an acid catalyst in various organic transformations, including epoxide openings.

- Acting as an additive in C–H activation reactions within transition metal catalysis, enhancing reaction rates and yields .

Interaction studies involving silver hexafluoroantimonate focus on its role in catalysis rather than direct interactions with biological systems. The compound's ability to facilitate reactions through Lewis acidity and oxidation states has been extensively documented, highlighting its effectiveness in promoting various chemical transformations .

Several compounds share similarities with silver hexafluoroantimonate, particularly within the realm of metal fluorides and salts. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Silver hexafluoroantimonate | AgSbF₆ | White crystalline solid; acidic catalyst | Effective in C–H activation; dual activation mechanism |

| Silver tetrafluoroborate | AgBF₄ | Colorless solid; used in organic synthesis | Less acidic than silver hexafluoroantimonate |

| Silver trifluoromethanesulfonate | AgOTf | White powder; used as a catalyst | More soluble in polar solvents |

| Antimony pentafluoride | SbF₅ | Colorless gas; strong Lewis acid | Highly reactive; not typically used as a catalyst |

Silver hexafluoroantimonate stands out due to its dual activation capabilities and specific catalytic roles that are not commonly found in other similar compounds. Its unique combination of properties makes it particularly valuable in advanced synthetic methodologies.

GHS Hazard Statements

H302 (95.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (20.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (95.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (91.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard